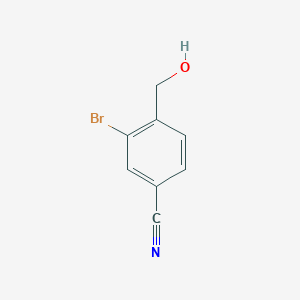

3-Bromo-4-(hydroxymethyl)benzonitrile

説明

特性

IUPAC Name |

3-bromo-4-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKVEJWFFPCGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40698485 | |

| Record name | 3-Bromo-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90110-98-8 | |

| Record name | 3-Bromo-4-(hydroxymethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90110-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-4-(hydroxymethyl)benzonitrile CAS number 90110-98-8

An In-Depth Technical Guide to 3-Bromo-4-(hydroxymethyl)benzonitrile (CAS 90110-98-8)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Possessing a chemically versatile scaffold containing a nitrile, a primary alcohol (hydroxymethyl), and an aryl bromide, this molecule serves as an invaluable building block for the construction of complex molecular architectures. Its strategic substitution pattern allows for orthogonal chemical modifications, enabling its incorporation into a wide array of target molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, validated synthesis protocols, key reactive pathways, analytical characterization, and essential safety protocols, serving as a technical resource for laboratory professionals.

Physicochemical and Structural Properties

This compound is a solid at room temperature, characterized by the following properties. The strategic placement of its three functional groups—a nucleophilic alcohol, an electrophilic nitrile carbon, and a bromine atom amenable to cross-coupling—is central to its synthetic utility.

| Property | Value | Source(s) |

| CAS Number | 90110-98-8 | ,[1],[] |

| Molecular Formula | C₈H₆BrNO | ,[1],[3] |

| Molecular Weight | 212.04 g/mol | [],[3] |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| InChI Key | LMKVEJWFFPCGJC-UHFFFAOYSA-N | ,[4] |

| Typical Purity | ≥98% | |

| Storage Conditions | Sealed in a dry environment at room temperature |

Synthesis and Mechanistic Considerations

The most direct and high-yielding synthesis of this compound involves the selective reduction of its corresponding aldehyde precursor, 4-bromo-3-formylbenzonitrile.[5] This method is favored for its operational simplicity and the mild conditions required.

Recommended Synthesis Protocol: Reduction of 4-bromo-3-formylbenzonitrile

This procedure details the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride (NaBH₄).

Expertise & Causality: Sodium borohydride is the reagent of choice due to its mild nature and chemoselectivity. It readily reduces aldehydes while leaving the more resilient nitrile group and the aryl bromide intact under these conditions. The reaction is performed at 0 °C to control the exothermic reaction and minimize potential side reactions.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-bromo-3-formylbenzonitrile (1.0 g, 4.7 mmol) in methanol (10 mL), coola flask to 0 °C using an ice bath.

-

Reagent Addition: Add sodium borohydride (0.18 g, 4.7 mmol) portion-wise to the stirred solution. Maintain the temperature at 0 °C.

-

Reaction Monitoring: Stir the resulting mixture at 0 °C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Solvent Removal: Concentrate the mixture under vacuum to remove the methanol.

-

Extraction: Dissolve the resulting mass in ethyl acetate (EtOAc). Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Trituration of the resulting solid with n-hexane provides the pure this compound as a white solid (yield: 0.9 g, 90%).[5]

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively. This trifunctional nature makes it a powerful intermediate for building molecular complexity.

-

Aryl Bromide: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions.[6] This is the most common and powerful application, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. Key transformations include:

-

Suzuki Coupling: Reaction with boronic acids to form biaryl structures.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based substituents.

-

Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

-

-

Hydroxymethyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). It can also be converted into a better leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions.

-

Nitrile Group: The nitrile is a versatile functional group that can be:

-

Hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6]

-

The utility of this molecular scaffold is highlighted by its presence in precursors to complex pharmaceuticals. For instance, the structurally related compound 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is a key intermediate in the synthesis of Crisaborole, a drug used for treating atopic dermatitis. This underscores the importance of the bromo-hydroxymethyl-benzonitrile motif in modern drug development.

Caption: Key reactive pathways of this compound.

Analytical Characterization

Confirming the identity and purity of this compound is critical. The primary method for structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.

| ¹H NMR Data (400 MHz, CDCl₃)[5] | |

| Chemical Shift (δ) ppm | Description |

| 7.86 | (dt, J = 1.8, 0.9 Hz, 1H), Aromatic Proton |

| 7.67 | (d, J = 8.1 Hz, 1H), Aromatic Proton |

| 7.45 | (ddt, J = 8.2, 2.0, 0.7 Hz, 1H), Aromatic Proton |

| 4.79 | (s, 2H), Methylene Protons (-CH₂OH) |

-

¹³C NMR Spectroscopy: Would be expected to show 6 distinct aromatic carbon signals and one aliphatic signal for the -CH₂OH carbon.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (212.04 g/mol ) and the characteristic isotopic pattern of a monobrominated compound.[4]

-

Infrared (IR) Spectroscopy: Would show characteristic peaks for O-H stretching (from the alcohol), C≡N stretching (from the nitrile), and C-Br stretching.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

-

Hazard Classification: The compound is classified with the GHS07 pictogram (Warning) and the hazard statement H302: Harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7] When handling the solid powder, use a dust mask or work in a chemical fume hood to avoid inhalation.[7]

-

Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor.[7]

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If Inhaled: Move person to fresh air and keep comfortable for breathing.

-

Conclusion

This compound is a strategically designed synthetic building block that offers chemists a reliable and versatile entry point for the synthesis of diverse and complex molecules. Its predictable reactivity, coupled with straightforward synthesis, makes it a valuable component in the toolbox of researchers and drug development professionals. Understanding its properties, reaction pathways, and handling requirements allows for its effective and safe utilization in advancing chemical research and development.

References

- 1. This compound|CAS 90110-98-8 [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - this compound (C8H6BrNO) [pubchemlite.lcsb.uni.lu]

- 5. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Technical Guide to 3-Bromo-4-(hydroxymethyl)benzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3-Bromo-4-(hydroxymethyl)benzonitrile (CAS No: 90110-98-8), a versatile trifunctional building block essential for advanced chemical synthesis. We will explore its physicochemical properties, logical synthetic routes, key reaction pathways, and the analytical methodologies required for its characterization, grounding all claims in authoritative data.

Core Physicochemical Properties and Specifications

This compound is a substituted aromatic compound featuring three distinct functional groups: a bromine atom, a hydroxymethyl group, and a nitrile group. This unique arrangement makes it a highly valuable intermediate for introducing complex functionalities in multi-step syntheses, particularly in the fields of medicinal chemistry and materials science. Its identity and purity are paramount for reproducible downstream applications.

The fundamental properties of this reagent are summarized below.

| Property | Value | Source |

| CAS Number | 90110-98-8 | Sigma-Aldrich |

| Molecular Formula | C₈H₆BrNO | PubChem[1] |

| Molecular Weight | 212.05 g/mol | Sigma-Aldrich |

| Appearance | White to off-white solid | Certificate of Analysis[2] |

| Purity | Typically ≥98% | Sigma-Aldrich |

| Storage | Sealed in a dry environment at room temperature | Sigma-Aldrich |

| InChIKey | LMKVEJWFFPCGJC-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC(=C(C=C1C#N)Br)CO | PubChemLite[1] |

Strategic Synthesis: From Aldehyde to Alcohol

The most direct and reliable synthesis of this compound involves the selective reduction of its corresponding aldehyde precursor, 3-Bromo-4-formylbenzonitrile. This transformation is a cornerstone of organic synthesis, valued for its high efficiency and mild reaction conditions.

Experimental Protocol: Reduction of 3-Bromo-4-formylbenzonitrile

This protocol describes a standard laboratory-scale synthesis. The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate; it is a mild and selective reagent that reduces aldehydes to alcohols without affecting the more resilient nitrile or aryl bromide functionalities. Methanol serves as an ideal protic solvent, facilitating the reaction and simplifying the workup.

-

Reaction Setup: To a solution of 3-Bromo-4-formylbenzonitrile (1.0 eq) in methanol (MeOH) in a round-bottom flask, add a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the internal temperature reaches 0 °C. This is crucial to control the exothermic nature of the reduction and prevent potential side reactions.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes. The slow addition maintains the low temperature and manages the evolution of hydrogen gas.

-

Reaction Monitoring: Stir the mixture at 0 °C for 30-60 minutes. Progress can be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄. This step is performed at 0 °C to safely neutralize the reactive hydride.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Add ethyl acetate (EtOAc) to the remaining aqueous residue and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. This removes inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the solid residue by recrystallization or silica gel column chromatography to afford this compound as a white solid.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications

The synthetic utility of this molecule stems from the orthogonal reactivity of its three functional groups. This allows for sequential, selective modifications, making it a powerful scaffold in drug discovery and materials science.

-

Aryl Bromide (–Br): The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon (e.g., Suzuki, Sonogashira couplings) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, which is fundamental for building the core structures of many active pharmaceutical ingredients (APIs).

-

Hydroxymethyl (–CH₂OH): This primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing another layer of synthetic diversity. It can also participate in etherification or esterification reactions to connect to other molecular fragments.

-

Nitrile (–C≡N): The nitrile group is a versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or, significantly in medicinal chemistry, converted into a tetrazole ring.[3] Tetrazoles are common bioisosteres for carboxylic acids, often improving the pharmacokinetic profile of a drug candidate.

References

An In-depth Technical Guide to 3-Bromo-4-(hydroxymethyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-(hydroxymethyl)benzonitrile, a key bifunctional aromatic building block in modern synthetic chemistry. With bromine, nitrile, and hydroxymethyl moieties, this compound offers multiple reaction sites, making it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This document details its chemical identity, physicochemical properties, safety protocols, and a validated synthetic pathway. Furthermore, it explores the compound's chemical reactivity and contextualizes its application in drug discovery and development, providing researchers and professionals with the critical information needed for its effective utilization.

Chemical Identity and Structure

This compound is a substituted aromatic compound. The benzene ring is functionalized with three distinct groups: a bromo group at position 3, a hydroxymethyl group at position 4, and a cyano (nitrile) group at position 1. This trifunctional nature underpins its versatility as a chemical intermediate.

The IUPAC name for this compound is This compound .[1] Key identifiers are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 90110-98-8 | [1][2] |

| Molecular Formula | C₈H₆BrNO | [2][3] |

| Molecular Weight | 212.05 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)Br)CO | [3] |

| InChI | 1S/C8H6BrNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2 | [1][3] |

| InChIKey | LMKVEJWFFPCGJC-UHFFFAOYSA-N | [1][3] |

Physicochemical and Safety Data

Physicochemical Properties

The compound is a solid at room temperature and should be stored in a dry, sealed environment.[1] While extensive experimental data is not publicly available, known properties and predictions are listed below. The hydroxymethyl group allows for hydrogen bonding, suggesting moderate polarity, while the aromatic ring provides lipophilic character.

| Property | Value / Description | Source |

| Physical Form | Solid | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

| Purity (Typical) | ≥98% | [1] |

| XlogP (Predicted) | 1.4 | [3] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | N/A |

Safety and Handling

As a research chemical, this compound requires careful handling in a controlled laboratory environment. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated chemical fume hood.

| Hazard Information | Details | Source |

| GHS Pictogram | [1] | |

| Signal Word | Warning | [1] |

| Hazard Statement | H302: Harmful if swallowed | [1] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Synthesis and Purification

The most direct and high-yielding synthesis of this compound is achieved through the selective reduction of its corresponding aldehyde, 3-Bromo-4-formylbenzonitrile. This method is preferred due to its mild conditions and excellent conversion rate.

Synthetic Workflow Overview

The logical flow for the synthesis is a straightforward reduction of an aldehyde to a primary alcohol. This transformation is a cornerstone of organic synthesis, with sodium borohydride (NaBH₄) being a mild, selective, and cost-effective reagent for this purpose.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is based on a documented procedure with a reported yield of 99%.[2]

Objective: To synthesize this compound from 3-Bromo-4-formylbenzonitrile.

Materials:

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-4-formylbenzonitrile (1.0 eq) in anhydrous methanol (approx. 10 mL per 1 g of aldehyde).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature (25 °C) and continue stirring until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: To the remaining aqueous residue, add ethyl acetate to dissolve the organic product. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification (if necessary): The reported yield suggests high purity.[2] If needed, the product can be further purified by trituration with n-hexane or silica gel column chromatography.

Chemical Reactivity and Applications

The utility of this compound stems from the orthogonal reactivity of its functional groups.

Caption: Reactivity sites of the target molecule.

-

Bromo Group (Ar-Br): The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise installation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug synthesis.

-

Nitrile Group (-C≡N): The nitrile is a versatile functional group. It can be hydrolyzed to a primary amide or a carboxylic acid, or reduced to a primary amine. This functionality is often used as a bioisostere for carbonyl groups or as a key hydrogen bond acceptor in drug-receptor interactions.

-

Hydroxymethyl Group (-CH₂OH): The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or can undergo esterification or etherification to introduce a wide variety of side chains.

Role in Drug Discovery

While this specific molecule is primarily a building block, its structural motifs are prevalent in active pharmaceutical ingredients (APIs). For instance, the related intermediate 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is a crucial component in the synthesis of Crisaborole, a treatment for atopic dermatitis. Similarly, other bromo-benzonitrile derivatives are key intermediates for angiotensin II receptor antagonists like Losartan and Azilsartan, used to treat hypertension.[6] The combination of a halogen for cross-coupling and a versatile nitrile group makes this class of compounds highly valuable for constructing complex molecular scaffolds in medicinal chemistry.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectral features.

Predicted Mass Spectrometry Data

Predicted mass-to-charge ratios (m/z) for various adducts can aid in its identification via mass spectrometry.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 211.97057 |

| [M+Na]⁺ | 233.95251 |

| [M-H]⁻ | 209.95601 |

Expected NMR and IR Features

-

¹H NMR: One would expect three distinct signals in the aromatic region (approx. 7.5-8.0 ppm), corresponding to the three protons on the benzene ring, likely showing doublet and doublet-of-doublets splitting patterns. A singlet for the two benzylic protons of the -CH₂OH group would appear around 4.5-4.8 ppm. A broad singlet for the hydroxyl proton (-OH) would also be present, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The spectrum would show eight distinct signals: six for the aromatic carbons (one ipso-carbon attached to the nitrile, one to the bromo group, one to the hydroxymethyl group, and three CH carbons), one for the nitrile carbon (typically 115-120 ppm), and one for the benzylic carbon (-CH₂OH, approx. 60-65 ppm).

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the alcohol at ~3300-3400 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and a sharp, intense C≡N stretch characteristic of aromatic nitriles around 2220-2240 cm⁻¹.[7] The fingerprint region below 1600 cm⁻¹ would contain characteristic C-Br, C-O, and aromatic C-C stretching and bending vibrations.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for synthetic applications. Its well-defined structure, predictable reactivity at three distinct functional groups, and a highly efficient documented synthesis make it an attractive building block for researchers in drug development and materials science. This guide provides the foundational knowledge required for its safe handling, synthesis, and intelligent application in complex synthetic programs.

References

- 1. This compound | 90110-98-8 [sigmaaldrich.com]

- 2. 90110-98-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. PubChemLite - this compound (C8H6BrNO) [pubchemlite.lcsb.uni.lu]

- 4. 89891-69-0|3-Bromo-4-formylbenzonitrile|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

Navigating the Solubility Landscape of 3-Bromo-4-(hydroxymethyl)benzonitrile: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Preclinical Advancement

In the intricate journey of drug discovery and development, understanding the fundamental physicochemical properties of a candidate molecule is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and the ultimate therapeutic efficacy of a drug. This technical guide focuses on 3-Bromo-4-(hydroxymethyl)benzonitrile, a substituted benzonitrile derivative with potential applications in medicinal chemistry. Due to the limited availability of public domain data on its solubility, this document serves as both a predictive analysis and a practical methodological resource for researchers. We will delve into the theoretical underpinnings of its expected solubility based on its molecular architecture and provide robust, field-proven protocols for its empirical determination.

Section 1: Physicochemical Profile of this compound

A thorough understanding of a molecule's structure is the first step in predicting its behavior in various solvent systems.

Molecular Structure:

Caption: Molecular structure of this compound.

Key Physicochemical Properties:

| Property | Value/Information | Source |

| Molecular Formula | C₈H₆BrNO | --INVALID-LINK-- |

| Molecular Weight | 212.05 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Predicted XlogP | 1.4 | --INVALID-LINK-- |

| Functional Groups | Hydroxymethyl (-CH₂OH), Cyano (-C≡N), Bromo (-Br) | Inferred from structure |

The presence of both a polar hydroxymethyl group, capable of acting as a hydrogen bond donor and acceptor, and a polar cyano group, a hydrogen bond acceptor, suggests that the molecule possesses some capacity to interact with polar solvents.[1] However, the bulky, non-polar benzene ring and the hydrophobic bromine atom will contribute to its solubility in less polar organic solvents.[1] The principle of "like dissolves like" is a fundamental concept here; polar functional groups enhance solubility in polar solvents, while non-polar moieties favor non-polar solvents.[1][2]

Section 2: Theoretical Solubility Prediction

In the absence of empirical data, a qualitative prediction of solubility can be made based on the molecule's functional groups and overall polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxymethyl group will facilitate hydrogen bonding with these solvents, suggesting moderate solubility.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polarity of the cyano and hydroxymethyl groups should allow for favorable dipole-dipole interactions, leading to good solubility in these solvents.[1]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar character of the brominated benzene ring will be the primary driver of solubility in these solvents. However, the presence of the polar functional groups will likely limit its solubility to low or moderate levels.[1]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and should be able to solubilize the compound to a moderate extent. A related compound, 3-Bromo-4-hydroxybenzonitrile, is reported to be slightly soluble in chloroform.[3]

It is crucial to understand the distinction between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent, while kinetic solubility refers to the concentration of a compound that can be reached by adding it from a concentrated stock solution (e.g., in DMSO) before it precipitates.[4] For drug discovery and development, both are important, with kinetic solubility often being determined in high-throughput screening and thermodynamic solubility being a key parameter for formulation and biopharmaceutical classification.[4]

Section 3: Experimental Determination of Solubility

Given the lack of published data, experimental determination is essential. The following section provides detailed protocols for both thermodynamic and kinetic solubility assays.

Thermodynamic Solubility Determination: The Gold Standard Shake-Flask Method

The shake-flask method is considered the definitive way to measure thermodynamic solubility.[5] It involves equilibrating an excess of the solid compound with the solvent of interest over a set period.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The exact amount is not critical, but enough should be added to ensure a visible excess remains after equilibration.

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for 24 to 48 hours to ensure saturation is reached.[2]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[6]

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the filtered sample from the calibration curve. This concentration represents the thermodynamic solubility.

-

Kinetic Solubility Determination: High-Throughput Nephelometry

Kinetic solubility is often measured in early drug discovery using methods like nephelometry, which detects the precipitation of a compound when an aqueous buffer is added to a DMSO stock solution.[7][8][9] A similar principle can be applied to assess solubility in organic solvents.

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a high-solubility solvent like DMSO (e.g., 10 mM).

-

Serial Dilution: In a clear microplate, perform serial dilutions of the stock solution with the target organic solvent to create a range of concentrations.

-

Incubation: Incubate the plate at a controlled temperature for a specified time (e.g., 2 hours) to allow for any potential precipitation to occur.[9]

-

Nephelometric Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[7]

-

Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[8]

Section 4: Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: As discussed, the polarity of the solvent will play a major role. A good match between the polarity of the solvent and the solute generally leads to higher solubility.

-

Temperature: For most solid solutes, solubility increases with temperature. This is an important consideration for processes like recrystallization.

-

Hydrogen Bonding Capacity: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact its ability to dissolve the compound, primarily through interactions with the hydroxymethyl group.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used in solubility studies.

Conclusion: A Roadmap for Characterizing a Key Preclinical Candidate

References

- 1. pharmaguru.co [pharmaguru.co]

- 2. enamine.net [enamine.net]

- 3. 3-BROMO-4-HYDROXYBENZONITRILE CAS#: 2315-86-8 [m.chemicalbook.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. improvedpharma.com [improvedpharma.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. enamine.net [enamine.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to 3-Bromo-4-(hydroxymethyl)benzonitrile: Synthesis, Reactivity, and Applications

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic value of a chemical intermediate is measured by its versatility, reliability in reactions, and the structural motifs it can generate. 3-Bromo-4-(hydroxymethyl)benzonitrile, a trifunctional aromatic compound, has emerged as a significant building block for researchers in medicinal chemistry, materials science, and drug development. Its unique arrangement of a nitrile, a benzylic alcohol, and a bromine atom on a benzene ring offers three distinct points for chemical modification. This guide provides an in-depth technical overview of its synthesis, core reactivity, and proven applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Safety Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound (CAS No. 90110-98-8) are summarized below.

| Property | Value | Source |

| CAS Number | 90110-98-8 | [1][] |

| Molecular Formula | C₈H₆BrNO | [1][3] |

| Molecular Weight | 212.04 g/mol | [1][] |

| IUPAC Name | This compound | [4] |

| Appearance | Solid | [4] |

| InChI Key | LMKVEJWFFPCGJC-UHFFFAOYSA-N | [1][3][4] |

| SMILES | N#CC1=CC=C(CO)C(Br)=C1 | [1][3] |

Safety and Handling: this compound is classified as harmful if swallowed.[4] Standard laboratory safety protocols should be strictly followed.

-

Hazard Statements: H302 (Harmful if swallowed)[4]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. All manipulations should be performed within a certified chemical fume hood.

Synthesis and Mechanistic Considerations

The reliable synthesis of this compound is critical for its application. A common and efficient laboratory-scale approach involves the selective reduction of the corresponding aldehyde, 3-Bromo-4-formylbenzonitrile.

Workflow for Synthesis via Aldehyde Reduction

Caption: Synthesis workflow for this compound.

Causality in Experimental Design: The choice of sodium borohydride (NaBH₄) is deliberate. It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting more robust functional groups like nitriles or aryl bromides. This chemoselectivity is paramount to the success of the synthesis, preventing over-reduction to an amine or dehalogenation. Methanol serves as an ideal protic solvent, capable of dissolving the starting material and activating the borohydride reagent. The reaction is initiated at 0°C to control the initial exothermic reaction rate, ensuring safety and minimizing side-product formation.

Core Reactivity and Synthetic Utility

The power of this molecule lies in its three orthogonal functional groups, which can be addressed with high selectivity. This trifecta of reactivity allows for complex molecular architectures to be built in a controlled, stepwise manner.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction with 3-Bromo-4-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds from Functionalized Benzonitriles

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of biaryl and heteroaryl structures is particularly crucial in drug discovery and materials science, where these motifs are prevalent.[3][4] This guide focuses on a specific, yet broadly applicable, building block: 3-Bromo-4-(hydroxymethyl)benzonitrile. This substrate is of particular interest as it incorporates three key functionalities: an aryl bromide for coupling, a nitrile group which is a common feature in bioactive molecules, and a hydroxymethyl group that offers a handle for further synthetic diversification. The successful coupling of this substrate opens avenues to a wide array of complex molecules with potential therapeutic or material applications.

This document provides a detailed technical guide, including mechanistic insights, a comprehensive experimental protocol, and troubleshooting advice for the successful Suzuki coupling of this compound with various boronic acids.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][5] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle comprises three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[5] This is often the rate-determining step. The electron-withdrawing nitrile group can facilitate this step.

-

Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[2]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 212.04 | 1.0 | 1.0 |

| Arylboronic Acid | Varies | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane | - | 5 mL | - |

| Water (degassed) | - | 1 mL | - |

Reaction Setup and Procedure

-

Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 212 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Addition: Under a positive flow of inert gas (Argon or Nitrogen), add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).

-

Solvent Addition: Add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The use of a degassed solvent mixture is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Key Considerations for this Substrate

-

The Hydroxymethyl Group: The benzylic alcohol in the substrate is generally compatible with standard Suzuki coupling conditions and often does not require protection.[3] However, with certain catalyst systems or stronger bases, side reactions such as C-O bond activation could potentially occur.[6] Using a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is recommended.

-

The Nitrile Group: The electron-withdrawing nature of the nitrile group enhances the reactivity of the aryl bromide towards oxidative addition.[7] This is generally beneficial for the reaction.

-

Catalyst Selection: While Pd(PPh₃)₄ is a robust and versatile catalyst, other palladium sources and ligands can be employed, particularly for challenging couplings. For example, catalyst systems based on Buchwald ligands (e.g., SPhos, XPhos) can be highly effective, especially with sterically hindered substrates.[8]

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used. Water plays a crucial role in dissolving the inorganic base and facilitating the transmetalation step.[5]

Optimization Workflow

For challenging couplings or to improve yields, a systematic optimization of reaction parameters is recommended.

Figure 2: Logical workflow for optimizing the Suzuki coupling reaction.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst, insufficient degassing, inappropriate base or solvent. | Use a fresh catalyst, ensure thorough degassing of solvents, screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O).[9] |

| Homocoupling of Boronic Acid | Presence of oxygen, slow transmetalation. | Improve inert atmosphere techniques, consider a different palladium ligand to accelerate transmetalation. |

| Dehalogenation of Aryl Bromide | Presence of protic impurities, certain bases or solvents. | Use anhydrous solvents, screen alternative bases. |

| Decomposition of Starting Material | Reaction temperature is too high, prolonged reaction time. | Lower the reaction temperature, monitor the reaction closely and stop it upon completion. |

Safety Precautions

-

Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

-

Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Handle them with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Bases: Inorganic bases like potassium carbonate can be irritating. Avoid direct contact.

-

Boronic Acids: While generally less toxic than other organometallic reagents, boronic acids should be handled with care. Consult the Safety Data Sheet (SDS) for each specific reagent.

References

- 1. youtube.com [youtube.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Application Notes & Protocols: Buchwald-Hartwig Amination of 3-Bromo-4-(hydroxymethyl)benzonitrile

Introduction: Strategic Importance and Synthetic Challenges

The synthesis of substituted anilines is a cornerstone of modern medicinal chemistry and materials science. The target molecule, an amino-derivative of 4-(hydroxymethyl)benzonitrile, represents a valuable scaffold, incorporating a versatile nitrile handle for further derivatization, a primary amine for linkage chemistry, and a benzylic alcohol for modulating solubility or serving as an additional point of attachment. The Buchwald-Hartwig amination stands as a premier method for constructing the key aryl C-N bond, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and are limited in scope.[1]

This guide provides a detailed examination of the Buchwald-Hartwig amination of 3-Bromo-4-(hydroxymethyl)benzonitrile. This substrate, while seemingly straightforward, presents unique chemoselectivity challenges that demand careful consideration of the catalytic system. The presence of three distinct functional groups—an aryl bromide (the electrophile), a hydroxymethyl group (a potential nucleophile for C-O coupling), and a nitrile group (which can potentially interact with the catalyst)—requires a protocol optimized for selective C-N bond formation while preserving the integrity of the other functionalities.

This document outlines the mechanistic underpinnings, provides a robust, step-by-step protocol, and offers field-proven insights for troubleshooting and optimization, designed for researchers in drug development and synthetic chemistry.

Mechanistic Principles: Orchestrating Chemoselective C-N Coupling

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[2][3] A fundamental understanding of this mechanism is crucial for rationalizing parameter selection and troubleshooting. The generally accepted catalytic cycle involves three primary stages: oxidative addition, amine binding and deprotonation, and reductive elimination.

-

Oxidative Addition : The cycle initiates with the oxidative addition of the aryl bromide to a low-valent Pd(0) complex, which is generated in situ. This step forms a Pd(II) intermediate and is often the rate-determining step of the entire cycle.[4] For aryl bromides, this step is typically more facile than for the corresponding aryl chlorides.[2]

-

Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to degrade the substrate's other functional groups.

-

Reductive Elimination : This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][3]

A key to success with a multi-functional substrate like this compound is the use of sterically hindered, electron-rich phosphine ligands. These ligands promote the crucial reductive elimination step, outcompeting potential side reactions like β-hydride elimination.[1] Furthermore, bulky ligands play a decisive role in controlling chemoselectivity, favoring the desired C-N coupling over potential C-O coupling with the hydroxymethyl group and preventing diarylation if a primary amine is used.[5][6]

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]

- 6. books.rsc.org [books.rsc.org]

Application Notes & Protocols: 3-Bromo-4-(hydroxymethyl)benzonitrile as a Versatile Precursor for PROTAC Linker Synthesis

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4][5][6] The linker is not a passive spacer but a critical determinant of the PROTAC's efficacy, selectivity, and pharmacokinetic properties, profoundly influencing the stability of the key ternary complex (POI-PROTAC-E3 ligase).[7][8][9] This guide provides an in-depth exploration of 3-Bromo-4-(hydroxymethyl)benzonitrile, a versatile and strategically functionalized precursor for the rational design and synthesis of PROTAC linkers. We present detailed synthetic strategies, step-by-step protocols, and methods for biological validation.

The Central Role of the Linker in PROTAC Design

The linker's architecture—its length, rigidity, chemical composition, and attachment points—governs the spatial orientation of the POI and E3 ligase.[1][6] An optimal linker facilitates productive ternary complex formation, leading to efficient ubiquitination and degradation, while a suboptimal design can result in steric clashes or unproductive binding, a phenomenon known as negative cooperativity.[1][8] The field is evolving from simple alkyl and polyethylene glycol (PEG) chains to more sophisticated linkers that impart favorable physicochemical properties and contribute to ternary complex stability.[3][7]

The choice of a linker precursor is therefore a critical early decision in a PROTAC development campaign. An ideal precursor should offer:

-

Orthogonal Reactive Handles: Allowing for sequential and controlled conjugation of the POI and E3 ligase ligands.

-

Tunable Rigidity: Incorporating structural elements that can constrain the conformational flexibility of the final PROTAC.

-

Synthetic Tractability: Enabling efficient and modular synthesis of PROTAC libraries for optimization.

This compound is an exemplary precursor that meets these criteria, providing a rigid aromatic core with two distinct points for chemical modification.

Properties and Advantages of this compound

This compound is a commercially available building block featuring a benzene ring substituted with three key functional groups, each offering distinct reactivity for linker elaboration.

| Property | Value |

| Chemical Structure |  |

| IUPAC Name | This compound |

| CAS Number | 90110-98-8 |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.05 g/mol |

| Physical Form | Solid |

Key Synthetic Advantages:

-

Bifunctional Nature: The molecule possesses two primary reactive sites: a nucleophilic benzylic hydroxyl group (-CH₂OH) and an electrophilic bromo group (-Br) on the aromatic ring. This orthogonality is crucial for directional, multi-step synthesis.

-

Versatile Reactivity:

-

The hydroxyl group can be readily engaged in etherification (e.g., Williamson ether synthesis), esterification, or converted into a better leaving group (e.g., mesylate, tosylate) for nucleophilic substitution.

-

The bromo group is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of C-C, C-N, or C-O bonds.

-

-

Structural Rigidity: The central phenyl ring imparts a degree of conformational constraint to the linker, which can be advantageous for pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[]

-

Tertiary Functionality: The nitrile group (-CN) is relatively stable but can be further modified if desired (e.g., hydrolysis to a carboxylic acid or reduction to an amine), providing an additional, albeit less commonly used, point for diversification.

Synthetic Strategies and Application Workflows

The dual reactivity of this compound allows for a modular approach to PROTAC synthesis. The general workflow involves sequentially attaching the E3 ligase ligand (or a linker fragment) and the POI ligand.

Caption: Modular workflow for PROTAC synthesis using the precursor.

Strategy A: Initial Conjugation via the Hydroxyl Group

This strategy is ideal when the incoming ligand possesses a functional group that can react with the hydroxyl group, or when the hydroxyl is first converted to a more reactive species.

-

Activation/Etherification: The benzylic alcohol can be deprotonated with a mild base (e.g., NaH) and reacted with an alkyl halide-functionalized ligand (Williamson ether synthesis).

-

Cross-Coupling: The remaining bromo group is then used to couple the second ligand via a suitable cross-coupling reaction.

Strategy B: Initial Conjugation via the Bromo Group

This is a powerful strategy that leverages the robustness of palladium-catalyzed cross-coupling.

-

Cross-Coupling: The bromo group is reacted with a boronic acid/ester (Suzuki), alkyne (Sonogashira), or amine (Buchwald-Hartwig) functionalized ligand.

-

Second Conjugation: The hydroxyl group of the resulting intermediate is then used to attach the second ligand, either directly or after activation.

Detailed Experimental Protocols

The following protocols provide a representative, step-by-step guide for synthesizing a PROTAC using this compound.

Safety Precaution: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for all reagents before use.[11][12][13]

Protocol 1: Synthesis of Intermediate—Linker-E3 Ligand Conjugation

This protocol describes the etherification of the precursor with an amine-protected pomalidomide derivative bearing a linker with a terminal leaving group (e.g., mesylate).

Reaction Scheme: (this compound) + (MsO-Linker-Pomalidomide) → (3-Bromo-4-((Linker-Pomalidomide)oxymethyl)benzonitrile)

| Reagent | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| This compound | 212.05 | 106 | 0.5 | 1.0 |

| Pomalidomide-Linker-OMs | ~450 | 248 | 0.55 | 1.1 |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | 24.00 | 30 | 0.75 | 1.5 |

| Anhydrous Dimethylformamide (DMF) | - | 5 mL | - | - |

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (106 mg, 0.5 mmol).

-

Dissolve the solid in anhydrous DMF (3 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (30 mg, 0.75 mmol) portion-wise. Gas evolution (H₂) will be observed.

-

Stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, dissolve the Pomalidomide-Linker-OMs (248 mg, 0.55 mmol) in anhydrous DMF (2 mL).

-

Add the pomalidomide solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.

-

Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[14]

Protocol 2: Final PROTAC Synthesis—Suzuki Coupling with POI Ligand

This protocol details the coupling of the intermediate from Protocol 1 with a boronic acid derivative of a POI ligand (e.g., a JQ1 analog).

Reaction Scheme: (Intermediate 1) + (JQ1-B(OH)₂) → Final PROTAC

| Reagent | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| Intermediate 1 | ~600 | 240 | 0.4 | 1.0 |

| JQ1-Boronic Acid | ~500 | 240 | 0.48 | 1.2 |

| Pd(dppf)Cl₂ | 731.73 | 29 | 0.04 | 0.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 110 | 0.8 | 2.0 |

| 1,4-Dioxane / Water (4:1) | - | 5 mL | - | - |

Procedure:

-

Combine Intermediate 1 (240 mg, 0.4 mmol), JQ1-Boronic Acid (240 mg, 0.48 mmol), and Pd(dppf)Cl₂ (29 mg, 0.04 mmol) in a round-bottom flask.

-

Add potassium carbonate (110 mg, 0.8 mmol).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

-

Heat the reaction mixture to 90 °C and stir for 8 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Wash the combined filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and confirm purity (>95%) by analytical HPLC.[14]

Biological Characterization of the Final PROTAC

The ultimate validation of a PROTAC is its ability to induce the degradation of its target protein in a cellular context. Western blotting is the standard method for this assessment.[15][16]

Protocol 3: Western Blot Analysis of Target Protein Degradation

Materials:

-

Cancer cell line expressing the POI (e.g., MCF-7 for BRD4)

-

Completed PROTAC molecule and DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

Primary antibodies: anti-POI (e.g., anti-BRD4), anti-loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Plate cells in a 6-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 1000 nM) and a DMSO vehicle control for a specified duration (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Strip the membrane and re-probe with the loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading. Quantify band intensities to determine the percentage of protein remaining relative to the DMSO control.

Data Presentation:

| PROTAC Conc. (nM) | POI Band Intensity | Loading Control Intensity | Normalized POI Level | % Degradation |

| 0 (DMSO) | 1.00 | 1.00 | 1.00 | 0% |

| 1 | 0.85 | 0.98 | 0.87 | 13% |

| 10 | 0.45 | 1.01 | 0.45 | 55% |

| 100 | 0.12 | 0.99 | 0.12 | 88% |

| 1000 | 0.15 | 1.02 | 0.15 | 85% |

From this data, key metrics like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) can be calculated.[8]

Caption: PROTAC-mediated ubiquitination and proteasomal degradation.

Conclusion

This compound serves as an outstanding precursor for the synthesis of PROTACs. Its defined bifunctionality and rigid aromatic core provide medicinal chemists with a reliable and versatile platform for linker design and optimization. The modular synthetic strategies it enables are highly amenable to the creation of focused PROTAC libraries, accelerating the identification of potent and selective protein degraders. The protocols outlined in this guide offer a practical framework for leveraging this building block in the development of novel therapeutics.

References

- 1. chempep.com [chempep.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Essential Role of Linkers in PROTACs [axispharm.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 11. This compound | 90110-98-8 [sigmaaldrich.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Application Notes and Protocols: The Strategic Use of 3-Bromo-4-(hydroxymethyl)benzonitrile in the Synthesis of Crisaborole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crisaborole, the active pharmaceutical ingredient in Eucrisa®, is a non-steroidal phosphodiesterase-4 (PDE4) inhibitor approved for the topical treatment of atopic dermatitis.[1][2] Its synthesis relies on the strategic construction of a key benzoxaborole core. This document provides a detailed guide on the application of a critical intermediate, 3-Bromo-4-(hydroxymethyl)benzonitrile , in a robust and scalable synthetic route to Crisaborole. We will explore the causality behind experimental choices, provide detailed protocols, and present data in a format amenable to laboratory use.

Introduction: The Significance of this compound as a Key Intermediate

The synthesis of Crisaborole, chemically known as 4-((1-hydroxy-1,3-dihydrobenzo[c][3][4]oxaborol-5-yl)oxy)benzonitrile, presents a unique challenge due to the incorporation of a boronic acid within a heterocyclic system.[2] Efficient and high-yield synthetic routes are paramount for commercial viability. Several synthetic strategies have been developed, with many converging on the use of a pre-functionalized aromatic ring that can be elaborated to form the final benzoxaborole structure.

This compound emerges as a pivotal intermediate in this context.[4] Its structure is strategically designed for the convergent synthesis of Crisaborole:

-

The bromo substituent provides a reactive handle for the introduction of the boron moiety, typically through lithium-halogen exchange or a palladium-catalyzed cross-coupling reaction.

-

The hydroxymethyl group, positioned ortho to the bromine, is the precursor to the cyclic ether portion of the benzoxaborole ring.

-

The benzonitrile moiety is a key pharmacophoric element of the final Crisaborole molecule.

This application note will detail a common and effective synthetic pathway starting from the preparation of this key intermediate, followed by its conversion to Crisaborole.

Overall Synthetic Workflow

The synthesis can be logically divided into four main stages, starting from a commercially available precursor to the final active pharmaceutical ingredient (API). The workflow is designed to control impurity profiles and maximize yield.

Caption: High-level workflow for Crisaborole synthesis.

Experimental Protocols

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[5]

-

Reagent Handling:

-

Organolithium Reagents (e.g., n-butyllithium): Extremely pyrophoric and moisture-sensitive. Handle under an inert atmosphere (e.g., argon or nitrogen).

-

Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas.

-

Solvents: Tetrahydrofuran (THF) can form explosive peroxides. Use freshly distilled or inhibitor-tested THF. Dichloromethane is a suspected carcinogen.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Stage 1: Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile (Compound A)

This initial step involves a nucleophilic aromatic substitution to couple the two main fragments of the molecule. While several methods exist, a common approach utilizes 2-bromo-5-hydroxybenzaldehyde and 4-fluorobenzonitrile.

Stage 2: Synthesis of this compound (Key Intermediate)

This stage involves the selective reduction of the aldehyde group to a primary alcohol.

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to alcohols in the presence of other functional groups like the nitrile and aryl bromide.[3] Methanol is a suitable protic solvent for this reaction. The reaction is typically run at a reduced temperature to control the reaction rate and minimize potential side reactions.[6]

Protocol:

-

To a solution of 4-(4-bromo-3-formylphenoxy)benzonitrile (100 g) in methanol (500 mL) at 25-30°C, cool the mixture to 10-15°C.[3]

-

Slowly add sodium borohydride (6.2 g) to the reaction mass over 60-90 minutes, maintaining the temperature between 10-15°C.[3]

-

After the addition is complete, allow the reaction temperature to rise to 15-20°C and stir until the reaction is complete (monitor by TLC or HPLC).[3]

-

Quench the reaction by slowly adding water (1000 mL) to the mixture.[3]

-

Stir the resulting slurry for 1 hour at 25-30°C.[3]

-

Filter the solid precipitate under vacuum, wash with water, and dry under vacuum at a temperature below 55°C to yield 4-(4-bromo-3-(hydroxymethyl) phenoxy) benzonitrile .[3]

| Parameter | Value | Reference |

| Starting Material | 100 g | [3] |

| Sodium Borohydride | 6.2 g | [3] |

| Solvent | Methanol (500 mL) | [3] |

| Reaction Temperature | 10-20°C | [3] |

| Typical Yield | >95% | [3] |

Stage 3: Protection of the Hydroxymethyl Group

Rationale: The subsequent borylation step often employs highly basic organolithium reagents. The acidic proton of the hydroxymethyl group would quench the organolithium reagent, preventing the desired bromine-lithium exchange. Therefore, protection of this group is crucial. An acetate ester is a common protecting group for this purpose.

Protocol:

-

Dissolve 4-(4-bromo-3-(hydroxymethyl) phenoxy) benzonitrile (100 g) in dichloromethane (1000 mL).[3]

-

Add triethylamine (66.3 g) to the solution at 25-30°C.[3]

-

Add acetic anhydride (50.6 g) and stir the reaction for approximately 6 hours.[3] Monitor reaction completion by TLC or HPLC.

-

Upon completion, quench the reaction by adding water (500 mL).[3]

-

Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under vacuum to yield the protected intermediate, 2-bromo-5-(4-cyanophenoxy) benzyl acetate .[3]

Stage 4: Borylation, Deprotection, Cyclization, and Purification

This final stage is the most critical, involving the formation of the benzoxaborole ring. The example below uses a lithium-halogen exchange followed by reaction with a borate ester.

Reaction Pathway:

Caption: Key steps in the conversion to Crisaborole.

Protocol:

-

Borylation:

-

Dissolve the protected intermediate, 2-bromo-5-(4-cyanophenoxy) benzyl acetate, in anhydrous THF and cool the solution to -78°C under an inert atmosphere.

-

Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature at -78°C. The bromine-lithium exchange is typically rapid.[7]

-

After a short stirring period, add tri-isopropyl borate [(i-PrO)₃B] dropwise, again maintaining the low temperature.[3]

-

Allow the reaction to slowly warm to room temperature.

-

-

Deprotection and Cyclization:

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 4N HCl).[3] This step serves two purposes: it hydrolyzes the borate ester to the boronic acid and cleaves the acetate protecting group, which then allows for spontaneous cyclization to form the benzoxaborole ring.

-

Stir the mixture at an elevated temperature (e.g., 80°C) for several hours to ensure complete cyclization.[3]

-

-

Workup and Purification:

-

After cooling, extract the product into an organic solvent such as ethyl acetate.[3]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[3]

-

Concentrate the solution under vacuum to obtain crude Crisaborole.[3]

-

Purify the crude product by recrystallization. A common solvent system is a mixture of isopropyl alcohol and ethyl acetate (e.g., 1:4 ratio).[3] Heat to dissolve the solid, then cool to 0-5°C to induce crystallization.

-

Filter the purified solid, wash with a cold solvent, and dry under vacuum to yield pure Crisaborole.

-

| Parameter | Value/Condition | Rationale |

| Borylation Reagent | n-Butyllithium | Strong base for efficient Br-Li exchange at low temperature.[7] |

| Boron Source | Tri-isopropyl Borate | Electrophilic boron source to trap the aryllithium intermediate. |

| Borylation Temp. | -78°C | Prevents side reactions and decomposition of the aryllithium species.[7] |

| Cyclization Catalyst | Hydrochloric Acid | Promotes hydrolysis of the borate ester and deprotection for cyclization.[3] |

| Purification Method | Recrystallization | Effective method for removing impurities and isolating the final product with high purity.[3] |

Analytical Characterization

The progress of the synthesis and the purity of the final product should be monitored by appropriate analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often employed.[8]

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive method for detecting and quantifying potential genotoxic impurities.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the structure of intermediates and the final Crisaborole product.

-

Infrared (IR) Spectroscopy: Useful for monitoring the conversion of functional groups, such as the disappearance of the aldehyde C=O stretch and the appearance of the alcohol O-H stretch.

Conclusion

The synthetic route to Crisaborole utilizing This compound as a key intermediate is a well-established and efficient process. This method relies on classical organic transformations, including reduction, protection, and organometallic chemistry, to construct the complex benzoxaborole structure. By understanding the rationale behind each step—from the selective reduction of the formyl precursor to the critical low-temperature borylation and subsequent acid-mediated cyclization—researchers can effectively and safely produce this important pharmaceutical agent. Careful control of reaction conditions and rigorous purification are essential to achieve the high purity required for an active pharmaceutical ingredient.

References

- 1. WO2018150327A1 - Crisaborole production process - Google Patents [patents.google.com]

- 2. Buy Crisaborole | 906673-24-3 | >98% [smolecule.com]

- 3. US10981939B2 - Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole) - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. WO2018115362A1 - Process for preparing 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile (crisaborole) - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jgtps.com [jgtps.com]

- 9. benthamdirect.com [benthamdirect.com]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-(hydroxymethyl)benzonitrile

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block